molecular formula C6H9N3O B12957614 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole

2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B12957614
M. Wt: 139.16 g/mol
InChI Key: CAKHSVKNGDOJQR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine derivatives with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods typically employ catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxadiazole. This fusion enhances its biological activity and makes it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C6H9N3O/c1-2-7-3-5(1)6-9-8-4-10-6/h4-5,7H,1-3H2

InChI Key

CAKHSVKNGDOJQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NN=CO2

Origin of Product

United States

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